

# In Vivo Application of Thalidomide-Based BET Protein Degraders: A Detailed Guide

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| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Thalidomide-NH-CH2-COO(t-Bu) |           |
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase for the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). The protocols and data presented are primarily based on studies of the potent BET degrader BETd-260 (also known as ZBC260), a molecule synthesized using a thalidomide-NH-CH2-COOH intermediate, derived from the deprotection of **Thalidomide-NH-CH2-COO(t-Bu)**.

### Introduction to Thalidomide-Based BET Degraders

Thalidomide and its analogs are molecular glues that bind to the CRBN E3 ubiquitin ligase. In the context of PROTACs, a thalidomide moiety serves as the E3 ligase ligand, which is connected via a chemical linker to a ligand that binds to the target protein of interest (POI). In the case of BET degraders, the POI ligand is typically a small molecule that binds to the bromodomains of BET proteins. This ternary complex formation (BET protein - PROTAC - CRBN) leads to the ubiquitination and subsequent proteasomal degradation of the BET protein. The degradation of BET proteins, particularly BRD4, has shown significant therapeutic potential in oncology due to their role in regulating the transcription of key oncogenes like c-MYC.

### **Quantitative Data Summary**



The following tables summarize the in vitro and in vivo quantitative data for the BET degrader BETd-260.

Table 1: In Vitro Activity of BETd-260

| Parameter                         | Cell Line          | Value         | Reference |
|-----------------------------------|--------------------|---------------|-----------|
| BRD4 Degradation (DC50)           | RS4;11             | < 0.1 nM (3h) | [1][2]    |
| MOLM-13                           | 0.3 nM (3h)        | [1][2]        |           |
| Cell Growth Inhibition (IC50)     | RS4;11             | 51 pM         | [1][2]    |
| MOLM-13                           | 2.2 nM             | [3]           |           |
| MNNG/HOS<br>(Osteosarcoma)        | Potent Suppression | [4]           |           |
| Saos-2<br>(Osteosarcoma)          | Potent Suppression | [4]           |           |
| MG-63<br>(Osteosarcoma)           | Potent Suppression | [4]           |           |
| SJSA-1<br>(Osteosarcoma)          | Potent Suppression | [4]           |           |
| Apoptosis Induction               | RS4;11             | 3-10 nM       | [3]       |
| MOLM-13                           | 3-10 nM            | [3]           |           |
| Hepatocellular<br>Carcinoma Cells | Robust Induction   | [4]           |           |

Table 2: In Vivo Efficacy of BETd-260 in Xenograft Models



| Animal Model                                  | Tumor Type     | Dosing<br>Regimen  | Key Outcomes  | Reference |
|---|----------------|--|---|-----------|
| RS4;11<br>Xenograft (Mice)                    | Acute Leukemia | 5 mg/kg, i.v.,<br>every other day,<br>3x/week for 3<br>weeks | >90% tumor<br>regression; No<br>body weight loss<br>or toxicity | [1][2][3] |
| MNNG/HOS<br>Xenograft<br>(BALB/c Mice)        | Osteosarcoma   | 5 mg/kg, i.v.,<br>3x/week for 3<br>weeks                     | ~94% Tumor<br>Growth Inhibition<br>(TGI)                        | [4][5]    |
| Patient-Derived Osteosarcoma Xenograft (Mice) | Osteosarcoma   | Not specified  | Profound growth inhibition                                      | [6]       |

## **Experimental Protocols**

## Protocol 1: In Vivo Efficacy Study in a Leukemia Xenograft Model

This protocol is adapted from the study by Zhou et al. (2018) on BETd-260 in an RS4;11 xenograft model.[1][2]

- 1. Animal Model and Cell Line:
- Animal: Female SCID mice.
- Cell Line: RS4;11 (human B-cell precursor leukemia).
- 2. Tumor Implantation:
- Subcutaneously inject RS4;11 cells into the flank of the mice.
- Allow tumors to grow to a palpable size.
- 3. Formulation of BETd-260 for In Vivo Administration:



- A common vehicle for intravenous (i.v.) administration of PROTACs is a formulation of DMA (N,N-dimethylacetamide), Solutol HS 15, and PBS (phosphate-buffered saline).
- Example Formulation: While the exact formulation for BETd-260 in the primary study is not detailed, a typical formulation could be 5-10% DMA, 10-20% Solutol HS 15, and the remainder PBS. The components should be mixed thoroughly, and the PROTAC dissolved to the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 200 μL). Prepare fresh daily.
- 4. Dosing and Treatment Schedule:
- Dose: 5 mg/kg.
- Route of Administration: Intravenous (i.v.) injection.
- Schedule: Administer every other day, three times a week, for a duration of three weeks.
- Control Group: Administer vehicle only following the same schedule.
- 5. Monitoring and Endpoints:
- Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
- Body Weight: Monitor animal body weight as an indicator of toxicity.
- Pharmacodynamic Analysis: At the end of the study, or at specified time points, euthanize a
  subset of animals and excise tumors. Analyze tumor lysates by Western blot for the
  degradation of BRD2, BRD3, BRD4, and downstream markers like c-MYC, as well as
  apoptosis markers (e.g., cleaved PARP, cleaved caspase-3).

## Protocol 2: In Vivo Efficacy Study in an Osteosarcoma Xenograft Model

This protocol is based on a study investigating BETd-260 in an MNNG/HOS osteosarcoma xenograft model.[4][5]

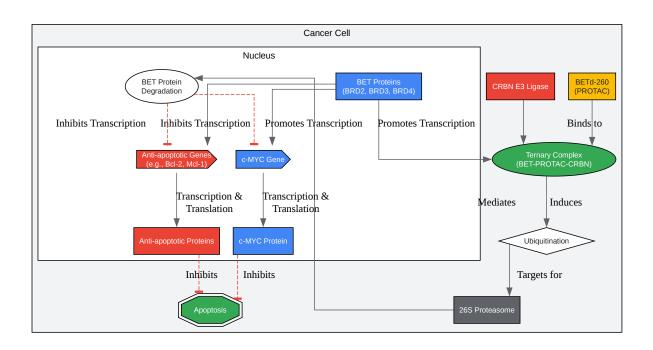
1. Animal Model and Cell Line:



- Animal: BALB/c mice.
- Cell Line: MNNG/HOS (human osteosarcoma).
- 2. Tumor Implantation:
- Establish subcutaneous xenografts with MNNG/HOS cells.
- 3. Formulation of BETd-260:
- Prepare the dosing solution for intravenous administration as described in Protocol 1.
- 4. Dosing and Treatment Schedule:
- Dose: 5 mg/kg.
- Route of Administration: Intravenous (i.v.).
- Schedule: Three times per week for three weeks.
- Control Group: Vehicle administration.
- 5. Monitoring and Endpoints:
- Tumor Growth: Measure tumor size and body weight every 2-3 days.
- Pharmacodynamic Analysis:
  - For time-course analysis, administer a single i.v. dose of 5 mg/kg BETd-260. Sacrifice animals at different time points post-dose.
  - Harvest tumor tissue for Western blot analysis of BRD2, BRD3, and BRD4 protein levels.
  - Perform immunohistochemistry (IHC) on tumor sections to assess the expression of BRD proteins, cleaved PARP-1, and the proliferation marker Ki67.

# Visualizations Signaling Pathway of BET Degrader Action



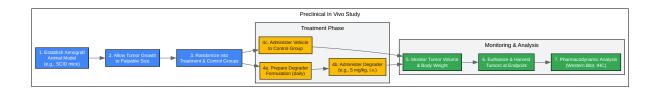


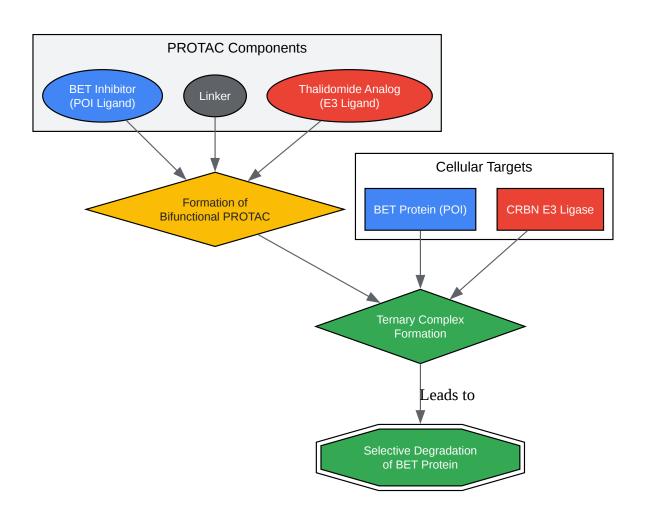
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Caption: Mechanism of action for a thalidomide-based BET degrader.

## **Experimental Workflow for In Vivo Studies**







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